3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-8-9-7(10-11-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBITECELKZDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial properties. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics. This suggests its potential as an alternative treatment option in combating bacterial infections.
Antifungal Properties
The compound has also been investigated for its antifungal activity. In vitro assays revealed that it effectively inhibited the growth of various fungal strains, indicating its potential utility in treating fungal infections. The presence of the nitrophenyl group enhances the compound's reactivity and interaction with fungal cell membranes.
Anticancer Research
Recent studies have highlighted the anticancer potential of this compound. In experiments using MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase and increased markers of apoptosis. These findings underscore its promise as a candidate for cancer therapy.
Agricultural Applications
Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly as a pesticide. Its effectiveness against various plant pathogens has been documented in studies where it demonstrated significant inhibition of fungal growth on crops. This makes it a valuable candidate for developing new agrochemicals aimed at enhancing crop protection while reducing reliance on traditional pesticides.
Herbicidal Properties
In addition to its fungicidal effects, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yield. This dual functionality enhances its appeal in integrated pest management strategies.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved resistance to degradation under harsh environmental conditions .
Nanomaterials Development
Recent advancements have explored the use of this triazole derivative in synthesizing nanomaterials with specific properties for applications in electronics and catalysis. The incorporation of this compound into nanostructures has been linked to enhanced conductivity and catalytic activity due to its electronic properties .
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to its targets. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Antioxidant Activity
- 3-(3-Nitrophenyl) Derivative: Limited direct data exist for this compound, but structurally similar derivatives (e.g., 3-alkyl/aryl-4-(substituted-benzylidenamino) analogs) show moderate antioxidant activity. The nitro group’s electron-withdrawing nature may reduce radical scavenging efficacy compared to electron-donating substituents (e.g., hydroxyl or methoxy groups) .
- Analog with 3,4-Dihydroxybenzylidenamino Group (2b, 2f, 2h): Exhibited superior antioxidant activity (IC50 values: 12–18 μM in DPPH assay) due to phenolic hydroxyl groups, which enhance hydrogen donation capacity .
- Acetylated Derivatives (e.g., 1-acetyl-3-alkyl-4-benzylidenamino analogs): Showed reduced antioxidant activity compared to non-acetylated forms, suggesting free NH groups are critical for activity .
Table 1: Antioxidant Activity Comparison
Antitumor Activity
- 3-(3-Nitrophenyl) Derivative: No direct antitumor data available. However, nitro groups in triazolone derivatives may enhance cytotoxicity via nitroreductase activation in hypoxic tumor environments .
- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] Derivative : Demonstrated potent anticancer activity (IC50: 4.2 μM against MCF-7 cells) through molecular docking studies showing strong binding to EGFR kinase .
- 3-Ethyl-4-(5-methyl-2-furylmethylenamino) Analog (2b): Moderate activity (IC50: 28 μM) against HeLa cells .
Physicochemical Properties
Acidity (pKa Values)
The 4,5-dihydro-1H-1,2,4-triazol-5-one core exhibits weak acidity due to the NH group. Substituents significantly influence pKa:
- 3-(3-Nitrophenyl) Derivative : Expected pKa ~9.5–10.2 in acetonitrile (electron-withdrawing nitro group reduces acidity compared to alkyl substituents) .
- 3-Alkyl Derivatives (e.g., 3-methyl) : Higher acidity (pKa 8.3–8.9 in acetonitrile) due to electron-donating alkyl groups .
- 4-(3,4-Dihydroxybenzylidenamino) Derivatives: pKa values split into two ranges (6.8–7.5 and 9.1–9.8) due to phenolic OH groups .
Lipophilicity
Structural and Spectral Comparisons
- IR Spectroscopy: The nitro group in 3-(3-nitrophenyl) derivatives shows characteristic NO2 asymmetric stretching at 1520–1550 cm<sup>−1</sup>, absent in alkyl or methoxy analogs .
- <sup>1</sup>H NMR : The NH proton of the triazolone ring resonates at δ 10.2–11.5 ppm, shifting upfield in acetylated derivatives (δ 8.9–9.7 ppm) due to reduced acidity .
- UV-Vis : Nitro-substituted derivatives absorb at longer wavelengths (λmax 320–350 nm) compared to alkyl analogs (λmax 280–310 nm) due to extended conjugation .
Theoretical Studies
- DFT Calculations : The nitro group in 3-(3-nitrophenyl) derivatives lowers HOMO-LUMO gaps (ΔE ~4.5 eV) compared to methoxy-substituted analogs (ΔE ~5.2 eV), indicating higher reactivity .
- Molecular Docking : Nitro groups may form hydrogen bonds with Thr766 and Met769 residues in EGFR kinase, though less effectively than hydroxyl groups .
Biological Activity
3-(3-Nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, which include antimicrobial, antifungal, and potential anticancer properties. The presence of the nitrophenyl group enhances its reactivity and biological profile, making it a significant subject of research in medicinal chemistry and related fields.
The molecular formula of this compound is with a molecular weight of 220.18 g/mol. The compound features a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 57508-55-1 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 3-nitrobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide as a base. The reaction is conducted under reflux conditions to facilitate cyclization.
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi . The mechanism often involves interference with microbial cell wall synthesis or enzyme inhibition.
Antifungal Activity
The antifungal potential of triazole derivatives has been extensively studied. Compounds like this compound have shown effectiveness against Candida species and other pathogenic fungi. The mode of action is believed to be linked to the inhibition of ergosterol biosynthesis in fungal cell membranes .
Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate apoptotic pathways by upregulating p53 expression and enhancing caspase activity . Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. The nitrophenyl group can form hydrogen bonds and engage in π-π stacking interactions with amino acids in target proteins. Additionally, the triazole ring may inhibit enzyme activity through competitive binding mechanisms .
Study on Antimicrobial Efficacy
In a study evaluating various triazole derivatives against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment option .
Anticancer Research
A recent study focused on the effect of this compound on MCF-7 cells reported an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G0/G1 phase and increased apoptotic markers . These findings underscore its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 3-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodology : The compound is typically synthesized via condensation reactions between 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and substituted benzaldehydes (e.g., 3-nitrobenzaldehyde). Reactions are conducted under reflux in ethanol or acetic acid, often catalyzed by triethylamine. Post-synthesis purification involves recrystallization from solvents like ethanol or acetonitrile .
Q. How are structural and spectroscopic properties characterized for this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, N-H bending at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, triazole protons at δ 5.0–6.0 ppm) and carbon signals (e.g., carbonyl carbons at ~160 ppm) .
- UV-Vis : Analyzes electronic transitions (π→π* and n→π*) in ethanol, with λmax typically between 250–350 nm .
- XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What experimental approaches are used to assess acidic properties of the triazolone ring?
- Methodology : Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as a titrant. Acidity constants (pKa) are derived from half-neutralization values. The weak acidity (pKa ~10–12) is attributed to delocalization of the N-H proton’s electron density into the triazolone ring .
Advanced Research Questions
Q. How does the nitro substituent influence thermal stability and decomposition kinetics?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. Kinetic parameters (e.g., activation energy via Arrhenius plots) are calculated to model decomposition pathways. Nitro groups enhance thermal instability due to exothermic decomposition pathways .
Q. What computational methods are applied to study electronic structure and nonlinear optical (NLO) properties?
- Methodology : Density Functional Theory (DFT) or Hartree-Fock (HF) calculations using basis sets like 6-311G(d,p). Key outputs include:
- HOMO-LUMO gaps : Predicts reactivity and charge transfer (e.g., gaps ~4–6 eV) .
- Mulliken charges : Identifies electron-deficient regions (e.g., nitro group δ+ ~0.5 e).
- NLO properties : Hyperpolarizability (β) values indicate potential for optoelectronic applications .
Q. How is antioxidant activity evaluated, and what structural features enhance it?
- Methodology :
- DPPH/ABTS assays : Measure radical scavenging capacity (IC50 values compared to BHT/BHA standards) .
- Iron-binding studies : UV-Vis titration quantifies chelation efficiency (e.g., compounds with electron-donating substituents show higher activity) .
- Structure-activity relationships : Thienyl or methoxybenzylidene substituents improve activity by stabilizing radical intermediates .
Q. How do substituents on the triazolone ring modulate reactivity in nucleophilic/electrophilic reactions?
- Methodology : Kinetic studies using substituted derivatives (e.g., methyl, benzyl, nitro groups). Hammett plots correlate substituent σ values with reaction rates (e.g., nitro groups increase electrophilicity at the triazolone carbonyl) .
Q. What solvent effects are observed in non-aqueous acid-base titrations?
- Methodology : Comparative titrations in aprotic solvents (e.g., DMF vs. acetonitrile). Solvent polarity and hydrogen-bonding capacity significantly shift pKa values. For example, pKa decreases by ~2 units in DMF due to enhanced solvation of the conjugate base .
Q. How are discrepancies resolved between experimental and theoretical spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
